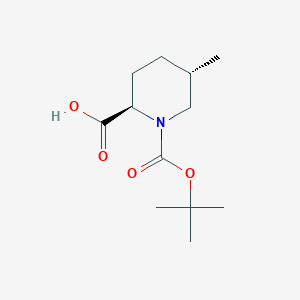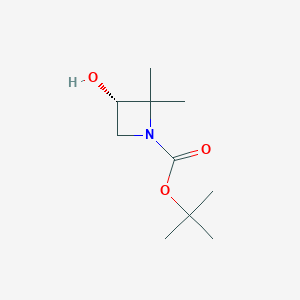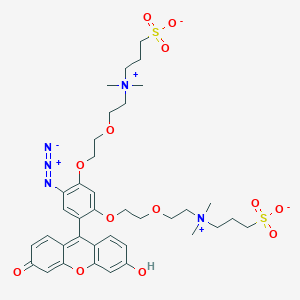![molecular formula C7H9NO3 B6301082 (6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 2166118-43-8](/img/structure/B6301082.png)
(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxylic acids are a group of organic compounds that contain a carboxyl functional group (C(=O)OH). They are widely distributed in nature and are essential to life processes . The specific compound you mentioned, “(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid”, is a type of carboxylic acid with a spirocyclic structure. Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom .
Synthesis Analysis
The synthesis of spirocyclic compounds often involves complex organic reactions. For example, the preparation of 4-spirocyclopropyl proline derivatives generally involves treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through Simmon-Smith reaction or its different variations .Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. In the case of “this compound”, it appears to have a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including esterification, reduction, and decarboxylation . The specific reactions that “this compound” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Carboxylic acids generally have high boiling points due to strong hydrogen bonding between molecules, and their solubility in water decreases as the carbon chain length increases . The specific properties of “this compound” would depend on its specific structure.Wirkmechanismus
The exact mechanism of action of ((6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid)-OA is not yet fully understood. However, it is believed to interact with certain enzymes in the cell, resulting in the inhibition of their activity. This inhibition of enzyme activity leads to the disruption of various metabolic pathways, resulting in the inhibition of the growth of certain bacteria, fungi, and other microorganisms.
Biochemical and Physiological Effects
(this compound)-OA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and other microorganisms. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have an effect on the production of reactive oxygen species, which can have a variety of effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
((6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid)-OA has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, it has been studied extensively, so there is a great deal of information available about its properties and potential applications. However, it is important to note that (this compound)-OA can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for ((6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid)-OA. One potential area of research is the development of new synthetic methods for the production of (this compound)-OA. Additionally, further research could be conducted to explore the potential therapeutic applications of (this compound)-OA, such as its potential to inhibit the growth of certain bacteria, fungi, and other microorganisms. Finally, further research could be conducted to explore the biochemical and physiological effects of (this compound)-OA, such as its anti-inflammatory and anti-oxidant properties.
Synthesemethoden
((6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid)-OA is typically synthesized through a three-step process. The first step is the condensation of alanine with formaldehyde to form a Schiff base. This Schiff base is then reduced with sodium borohydride to form (this compound)-OA. The final step is the hydrolysis of the Schiff base with hydrochloric acid to yield (this compound)-OA. This synthesis method is widely used and has been reported in several studies.
Wissenschaftliche Forschungsanwendungen
((6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid)-OA has been studied extensively for its potential applications in scientific research. It has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis. It has also been used in the synthesis of various compounds, including pharmaceuticals. In addition, (this compound)-OA has been studied for its potential to inhibit the growth of certain bacteria, fungi, and other microorganisms.
Eigenschaften
IUPAC Name |
(6R)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5(10)4-3-7(1-2-7)6(11)8-4/h4H,1-3H2,(H,8,11)(H,9,10)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYFIPUSMXSACI-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@@H](NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)







![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)
![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)
![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)
